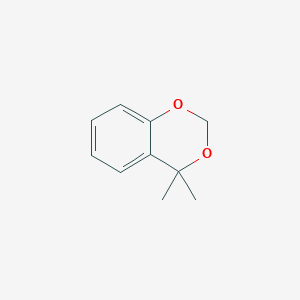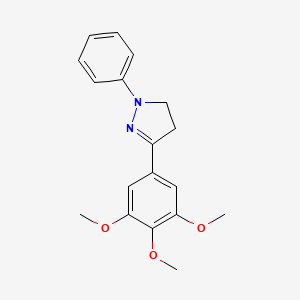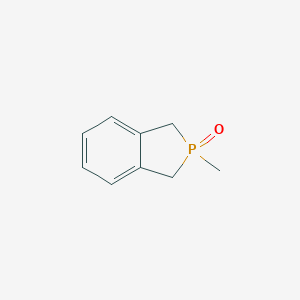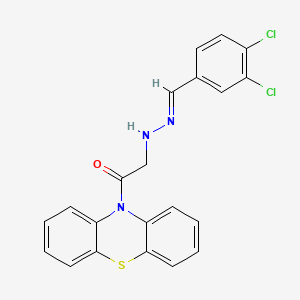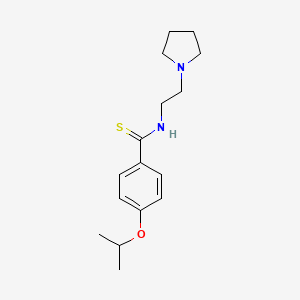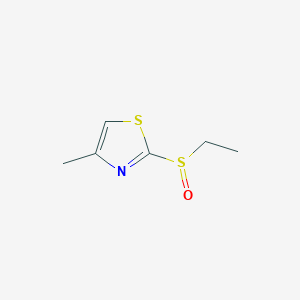
2-(Ethanesulfinyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-(ethylsulfinyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Cross-Coupling Reaction: One common method involves the palladium-catalyzed cross-coupling of 2,4-dibromothiazole with an organometallic compound.
Copper-Catalyzed Condensation: Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
Types of Reactions:
Oxidation: Thiazole, 2-(ethylsulfinyl)-4-methyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the 2- and 4-positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Thiazole, 2-(ethylsulfinyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and antioxidant activities.
Industry: Used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in metabolism and exhibit binding affinity towards DNA gyrase B, an enzyme crucial for bacterial DNA replication . The exact mechanism of action can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Thiazole: The parent compound, known for its diverse biological activities.
2-Aminothiazole: Another derivative with significant biological activity.
4-Methylthiazole: Similar structure but lacks the ethylsulfinyl group.
Propiedades
Número CAS |
65962-76-7 |
|---|---|
Fórmula molecular |
C6H9NOS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
2-ethylsulfinyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3 |
Clave InChI |
MMOQURNWKBQENT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C1=NC(=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


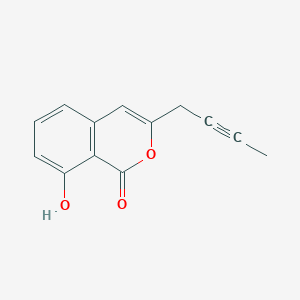

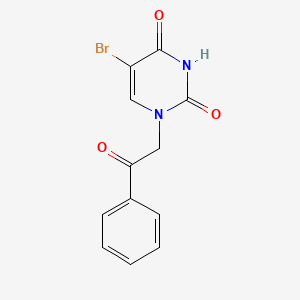
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
